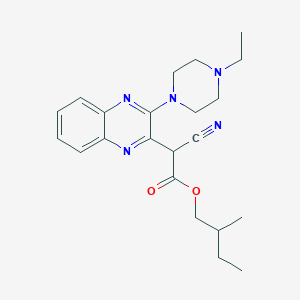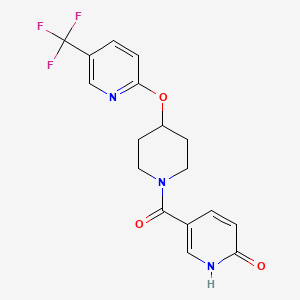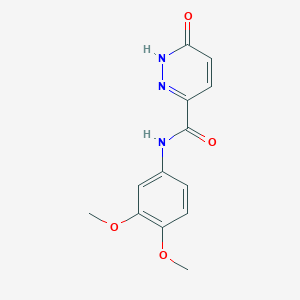
N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group attached to the ring . The 3,4-dimethoxyphenyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the 3,4-dimethoxyphenyl group, and the amide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The pyridazine ring, the 3,4-dimethoxyphenyl group, and the amide group could all potentially participate in various chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research involving the synthesis of novel heterocyclic compounds, including N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, has shown these compounds to be effective in various applications. For instance, Khalifa et al. (2015) synthesized novel thiazole-selenium disperse dyes which exhibited significant antioxidant, antitumor, and antimicrobial activities. These compounds were applied to polyester fabrics, indicating potential uses in sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).
Antioxidant Studies
Another study by Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds, similar in structure to N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, were found to possess moderate to significant radical scavenging activity, suggesting their potential as antioxidants (Ahmad et al., 2012).
Anticancer and Antioxidant Activities
Research into N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which are structurally related to N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, demonstrated notable anticancer and antioxidant activities. Gudipati et al. (2011) found that these compounds effectively scavenged free radicals and showed potent anticancer activity against various cancer cell lines (Gudipati et al., 2011).
Potential as c-Met Kinase Inhibitors
Liu et al. (2020) synthesized and evaluated novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties as potential c-Met kinase inhibitors. These compounds exhibited moderate to good antitumor activities, with some showing remarkable cytotoxicity against various cancer cell lines. This highlights the potential of N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives in cancer treatment (Liu et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-5-3-8(7-11(10)20-2)14-13(18)9-4-6-12(17)16-15-9/h3-7H,1-2H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQTJZKIHQLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)

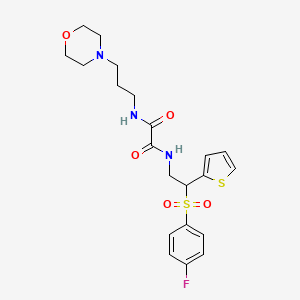
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)
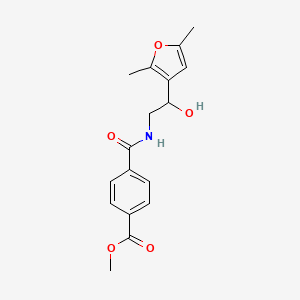
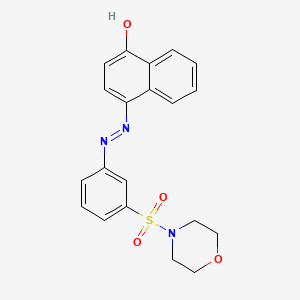
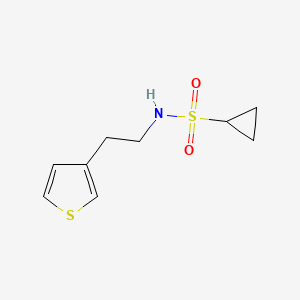

![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)
acetic acid](/img/structure/B2947094.png)
![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)
